molecular formula C10H10Cl4O2 B13996260 4-Butoxy-2,3,5,6-tetrachlorophenol CAS No. 89748-16-3

4-Butoxy-2,3,5,6-tetrachlorophenol

Cat. No.: B13996260
CAS No.: 89748-16-3
M. Wt: 304.0 g/mol
InChI Key: RTAJHIFMSZJBAS-UHFFFAOYSA-N
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Description

4-Butoxy-2,3,5,6-tetrachlorophenol is a chemical compound with the molecular formula C10H10Cl4O2. It is a derivative of tetrachlorophenol, where a butoxy group is attached to the phenol ring. This compound is known for its use in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxy-2,3,5,6-tetrachlorophenol typically involves the reaction of 2,3,5,6-tetrachlorophenol with butyl alcohol in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Butoxy-2,3,5,6-tetrachlorophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to less chlorinated phenols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium hydroxide.

Major Products

The major products formed from these reactions include various chlorinated phenols, quinones, and substituted phenols, depending on the reaction conditions and reagents used.

Scientific Research Applications

4-Butoxy-2,3,5,6-tetrachlorophenol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: The compound is studied for its effects on biological systems, including its potential as an antimicrobial agent.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infections.

    Industry: It is used in the manufacture of pesticides, disinfectants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Butoxy-2,3,5,6-tetrachlorophenol involves its interaction with cellular components. It can disrupt cell membranes and interfere with enzyme activity, leading to antimicrobial effects. The compound targets various molecular pathways, including those involved in oxidative stress and cellular respiration.

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-Tetrachlorophenol: A closely related compound without the butoxy group.

    Pentachlorophenol: Contains an additional chlorine atom compared to 4-Butoxy-2,3,5,6-tetrachlorophenol.

    4-Chloro-2,3,5,6-tetrachlorophenol: Another derivative with a different substituent.

Uniqueness

This compound is unique due to the presence of the butoxy group, which imparts different chemical and physical properties compared to its analogs. This makes it particularly useful in specific industrial and research applications where these properties are advantageous.

Properties

CAS No.

89748-16-3

Molecular Formula

C10H10Cl4O2

Molecular Weight

304.0 g/mol

IUPAC Name

4-butoxy-2,3,5,6-tetrachlorophenol

InChI

InChI=1S/C10H10Cl4O2/c1-2-3-4-16-10-7(13)5(11)9(15)6(12)8(10)14/h15H,2-4H2,1H3

InChI Key

RTAJHIFMSZJBAS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C(=C(C(=C1Cl)Cl)O)Cl)Cl

Origin of Product

United States

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